5-(Methylaminomethyl)-2-thiouridine
Description
Significance of Post-Transcriptional Modifications in Transfer RNA Biology
Post-transcriptional modifications are vital for the proper functioning of tRNA. frontiersin.org They are not mere decorations but are integral to tRNA structure, stability, and function. encyclopedia.pubmdpi.com These modifications influence the correct folding of the tRNA molecule, ensuring it adopts the characteristic L-shaped three-dimensional structure necessary for its interaction with the ribosome and aminoacyl-tRNA synthetases. mdpi.com
The diversity of these modifications is vast, with over 100 different types identified across all domains of life. frontiersin.org The most significant and diverse modifications often occur at two critical positions within the anticodon loop: position 34 (the wobble position) and position 37 (3' adjacent to the anticodon). frontiersin.orgnih.gov Modifications at these sites are crucial for maintaining translational accuracy and preventing reading frame errors. nih.gov They fine-tune the decoding process, modulating the strength and specificity of the codon-anticodon interaction. frontiersin.orgnih.gov The presence and nature of these modifications can also be influenced by environmental and nutritional cues, allowing for a dynamic regulation of translation in response to cellular stress. encyclopedia.pub
Overview of Wobble Uridine (B1682114) Modifications in Translation
The wobble position, the first nucleotide of the tRNA anticodon (position 34), plays a unique role in decoding the genetic information. Due to the degeneracy of the genetic code, where multiple codons can specify the same amino acid, the pairing between the third nucleotide of the mRNA codon and the wobble base of the tRNA anticodon can be less stringent than the standard Watson-Crick base pairing. This flexibility, known as the wobble hypothesis, allows a single tRNA species to recognize multiple synonymous codons.
Uridine at the wobble position (U34) is almost universally modified in all organisms, highlighting a strong evolutionary pressure to maintain these modifications. nih.gov These modifications are critical for optimizing translation and ensuring the correct reading of codons. nih.gov The type of modification at U34 dictates the tRNA's decoding properties. For instance, some modifications restrict the wobble pairing to only recognize A-ending codons, while others expand the pairing capabilities to include G- and U-ending codons. nih.gov The absence or incorrect formation of these wobble uridine modifications can lead to translational inefficiencies, increased frameshifting, and has been linked to various human diseases. nih.govoup.com
Definition and Contextual Placement of 5-(Methylaminomethyl)-2-thiouridine as a Hypermodified Nucleoside
Among the extensive array of wobble uridine modifications is this compound, abbreviated as mnm⁵s²U. nih.gov This is a hypermodified nucleoside, meaning it is a complex derivative of uridine that has undergone multiple enzymatic modifications. Specifically, it features a methylaminomethyl group (-CH₂-NH-CH₃) at the C5 position of the uracil (B121893) base and a sulfur atom replacing the oxygen at the C2 position. nih.gov
The mnm⁵s²U modification is found at the wobble position (U34) of specific bacterial tRNAs, particularly those for lysine, glutamine, and glutamic acid, which read codons ending in A and G. oup.comnih.gov The presence of mnm⁵s²U is crucial for the proper decoding of these codons. nih.gov The 2-thio group is thought to restrict the conformation of the uridine, preventing misreading of pyrimidine-ending codons, while the 5-methylaminomethyl group helps to stabilize the pairing with purine-ending codons (A and G). nih.govfrenoy.eu The intricate biosynthesis of this complex nucleoside underscores its importance in maintaining translational fidelity and efficiency. nih.gov
Chemical and Physical Properties of this compound
The unique structural features of this compound (mnm⁵s²U) impart specific chemical and physical properties that are crucial for its function in tRNA.
| Property | Value |
| Chemical Formula | C₁₁H₁₇N₃O₅S |
| Molecular Weight | 303.34 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one |
| CAS Number | 32860-54-1 |
| Canonical SMILES | CNCC1=CN(C(=S)NC1=O)[C@H]2C@@HO |
Data sourced from PubChem CID 3036488. nih.gov
The presence of the 2-thiouracil (B1096) ring and the methylaminomethyl group at the C5 position significantly influences the electronic and steric properties of the nucleoside. Proton NMR studies have revealed that the 2-thiocarbonyl group, in conjunction with the 5-substituent, causes the ribose ring to adopt an extraordinarily stable C3'-endo conformation. nih.gov This conformational rigidity is a key determinant of its codon recognition properties. nih.gov
Biosynthesis of this compound (mnm⁵s²U)
The biosynthesis of mnm⁵s²U is a complex, multi-step enzymatic pathway that involves a series of sequential modifications to a uridine residue at the wobble position of tRNA. This process is best characterized in bacteria, such as Escherichia coli.
The Biosynthetic Pathway
The pathway begins with the modification of uridine (U) to 2-thiouridine (B16713) (s²U). This initial step is followed by the addition of a side chain at the C5 position, which is then further modified to yield the final mnm⁵s²U.
Biosynthetic Intermediates:
Uridine (U): The unmodified starting nucleoside in the tRNA.
2-Thiouridine (s²U): The product of the initial thiolation step. nih.gov
5-Carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U): Formed by the addition of a carboxymethylaminomethyl group to s²U. nih.gov
5-Aminomethyl-2-thiouridine (B1259639) (nm⁵s²U): Generated by the demodification of cmnm⁵s²U. nih.gov
5-Methylaminomethyl-2-thiouridine (mnm⁵s²U): The final hypermodified nucleoside, formed by the methylation of nm⁵s²U. nih.gov
Key Enzymes in the mnm⁵s²U Biosynthetic Pathway
Several enzymes work in a coordinated fashion to catalyze the synthesis of mnm⁵s²U. The core enzymes involved in E. coli are MnmA, the MnmE-MnmG complex, and MnmC.
| Enzyme | Function |
| MnmA (TrmU) | Catalyzes the initial 2-thiolation of U34 to form s²U34. nih.gov |
| MnmE-MnmG Complex | This complex is responsible for the formation of the cmnm⁵ side chain at the C5 position of s²U34, resulting in cmnm⁵s²U34. nih.govnih.gov MnmE is a GTPase, and MnmG is an FAD-binding protein. nih.govnih.gov |
| MnmC | A bifunctional enzyme that catalyzes the final two steps of the pathway. nih.govnih.gov The C-terminal domain first converts cmnm⁵s²U to nm⁵s²U. nih.gov The N-terminal domain then methylates nm⁵s²U to produce the final mnm⁵s²U. nih.gov |
This table summarizes the primary enzymes and their roles in the E. coli mnm⁵s²U biosynthetic pathway.
It is noteworthy that while the MnmE and MnmG proteins are widely conserved, the final steps of the pathway can differ in other organisms. For instance, in Bacillus subtilis, the bifunctional MnmC is absent and its functions are carried out by two separate enzymes, MnmL and MnmM. researchgate.netoup.com
Function of this compound in Translation
The intricate structure of mnm⁵s²U at the wobble position of tRNA is directly linked to its critical role in ensuring the accuracy and efficiency of protein synthesis.
Role in Codon Recognition and Decoding
The primary function of mnm⁵s²U is to modulate codon-anticodon interactions. nih.gov The 2-thio modification restricts the flexibility of the U34 nucleoside, preventing it from pairing with pyrimidine (B1678525) bases (U and C) in the third position of the mRNA codon. frenoy.eu This steric hindrance ensures that the tRNA specifically recognizes codons ending in purines (A and G).
Impact on Translational Fidelity and Frameshifting
By ensuring a stable and correct codon-anticodon pairing, the mnm⁵s²U modification plays a significant role in maintaining the reading frame of the mRNA. oup.com The absence of this modification can lead to a less stable interaction between the tRNA and the ribosome, which increases the likelihood of the ribosomal machinery slipping and shifting the reading frame. oup.com Such +1 frameshifting events result in the synthesis of non-functional or truncated proteins, which can be detrimental to the cell.
In essence, mnm⁵s²U acts as a molecular enforcer, ensuring that the ribosome proceeds along the mRNA in the correct register, one codon at a time. The presence of this hypermodified nucleoside is a testament to the elaborate mechanisms that have evolved to safeguard the integrity of the genetic code during its translation into functional proteins.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVKEKIORVUWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Functions and Roles of Mnm⁵s²u in Transfer Rna
Contribution of mnm⁵s²U to Translational Fidelity
The accuracy of protein synthesis, or translational fidelity, is paramount for cellular function. The mnm⁵s²U modification at the wobble position of tRNA significantly contributes to this fidelity through several mechanisms.
Prevention of Ribosome Frameshifting (+1 and +2)
Ribosomal frameshifting is a process where the ribosome shifts its reading frame on an mRNA molecule, leading to the synthesis of an altered protein. wikipedia.org The mnm⁵s²U modification has been shown to reduce the occurrence of +1 and +2 frameshift errors. nih.gov The absence or alteration of this modification can lead to increased rates of frameshifting, highlighting its role in maintaining the correct reading frame during translation. nih.govnih.gov This function is critical for preventing the production of non-functional or potentially harmful proteins that can arise from out-of-frame translation. wikipedia.org
Enhancing Specific Codon-Anticodon Recognition
The mnm⁵s²U modification plays a direct role in the precise recognition of codons on the mRNA by the tRNA anticodon. acs.org It helps to stabilize the interaction between the codon and anticodon, particularly for codons ending in A or G. This enhanced recognition is crucial for the correct incorporation of amino acids into the growing polypeptide chain. pnas.org The chemical properties of mnm⁵s²U, including its 2-thio group and the 5-methylaminomethyl group, contribute to a specific and stable base pairing with the third base of the codon, thereby increasing the accuracy of translation. pnas.orgresearchgate.net
Modulation of Wobble Base Pairing Preferences (e.g., NNA vs. NNG codons)
Wobble base pairing allows a single tRNA to recognize multiple codons. The mnm⁵s²U modification at position 34 restricts this wobble capability, primarily promoting the recognition of codons ending in adenosine (B11128) (A) and, to a lesser extent, guanosine (B1672433) (G), while discriminating against codons ending in uridine (B1682114) (U) or cytidine (B196190) (C). pnas.orgasm.org This is particularly important for tRNAs that decode codons in "split codon boxes," where two codons specify one amino acid and the other two specify another. The presence of mnm⁵s²U ensures that the correct amino acid is incorporated by favoring pairing with NNA and NNG codons over others. nih.govasm.org
Role of mnm⁵s²U in Transfer RNA Structure and Stability
Stabilization of Anticodon Stem Loop (ASL) Conformation
The anticodon stem loop (ASL) is a critical domain of the tRNA that contains the anticodon. The mnm⁵s²U modification helps to stabilize the conformation of the ASL, inducing a more rigid and pre-ordered structure. nih.govnih.gov This structural stabilization is thought to properly orient the anticodon for optimal interaction with the mRNA codon within the ribosome. nih.gov Studies have shown that the presence of mnm⁵s²U can induce conformational changes in the ASL, leading to better stacking of adjacent bases and a more defined loop structure. nih.govnih.gov This contributes to both the fidelity and efficiency of translation by ensuring the anticodon is presented in the correct conformation for codon recognition.
Table 1: Research Findings on the Functions of mnm⁵s²U
| Function | Key Findings | Organism/System Studied | References |
|---|---|---|---|
| Prevention of Ribosome Frameshifting | Absence of mnm⁵s²U leads to increased +1 frameshifting. | Saccharomyces cerevisiae | nih.gov |
| The modification reduces error rates and frameshifting. | Bacteria and Eukaryotes | nih.gov | |
| Codon-Anticodon Recognition | mnm⁵s²U at position 34 primarily recognizes adenosine as the third letter of the codon. | In vitro protein synthesis | pnas.org |
| The modification plays a role in codon-anticodon recognition. | E. coli | acs.org | |
| Wobble Base Pairing | Confers decoding preferences towards NNG rather than NNA codons. | Bacteria | nih.gov |
| The s² group restricts pairing with U- and C-ending codons. | Bacteria | asm.org | |
| Translational Efficiency | Removal of the modification resulted in reduced translational efficiency. | Bacteria and Eukaryotes | nih.gov |
| Absence of the modification in E. coli leads to slower growth. | E. coli | oup.com | |
| ASL Stabilization | Induces conformational changes in the anticodon stem loop (ASL) region, stabilizing base stacking. | General | nih.gov |
| The modification remodels the anticodon loop to promote a canonical structure. | E. coli | nih.gov |
Influence on Base Stacking Interactions in the Anticodon
The mnm⁵s²U modification exerts a profound influence on the conformation of the tRNA anticodon loop, primarily by enhancing base stacking interactions. Nuclear Magnetic Resonance (NMR) studies have shown that in its absence, particularly in tRNAs with a UUU anticodon sequence like tRNALys, the anticodon loop is highly flexible and does not adopt a canonical, well-defined structure. nih.gov The presence of mnm⁵s²U at position 34 induces a significant structural rearrangement. nih.govacs.org
The modification, particularly the 2-thio group (s²) and the 5-methylaminomethyl group (mnm⁵), promotes a more stable U-turn motif, which is characteristic of functional anticodon loops. acs.org It achieves this by increasing the stacking between the wobble base U34 and the adjacent base U35. acs.org This stabilization is propagated down the loop, leading to increased stacking between U35 and U36 as well. acs.org This "remodeling" of the anticodon loop pre-organizes it into a conformation that is optimal for codon recognition and binding on the ribosome. nih.govacs.org The positive charge on the mnm⁵ side chain is thought to play a role in this structural stabilization. acs.org
| Modification Component | Structural Effect | Reference |
| mnm⁵s²U34 | Promotes formation of a canonical U-turn motif. | acs.org |
| mnm⁵s²U34 | Increases stacking between U34 and U35. | acs.org |
| Propagated Effect | Increases stacking between U35 and U36. | acs.org |
| Overall | Induces a nearly canonical tRNA anticodon loop structure. | acs.org |
Contribution to Overall Transfer RNA Structural Integrity
Studies comparing modified and unmodified tRNA anticodon stem-loops (ASLs) reveal that significant structural changes are necessary to achieve the proper loop structure. nih.govacs.org The mnm⁵s²U modification is a key factor in driving these changes. nih.govacs.org For instance, circular dichroism studies have indicated that tRNALys, which contains mnm⁵s²U, possesses an unusual anticodon loop structure where the modified base appears to be buried within the loop, suggesting a unique and stable conformation that differs from other tRNAs like tRNAGlu that also contain the same modification. nih.gov This structural stabilization is crucial for the tRNA to be correctly recognized by other components of the translational apparatus, such as the ribosome. nih.gov
Function in Aminoacylation and Ribosomal Binding
Post-transcriptional modifications of tRNA are critical for efficient and accurate aminoacylation by tRNA synthetases and for translation on the ribosome. nih.gov While some wobble position modifications can directly enhance the efficiency of tRNA charging, studies on the related mcm⁵s²U modification in yeast suggest this is not its primary role. In mutants lacking this modification, the charging levels of the affected tRNAs were the same as in wild-type cells. nih.gov
Instead, the structural integrity conferred by mnm⁵s²U is paramount for the tRNA's function at the ribosome. nih.gov The stabilized, pre-organized anticodon loop is crucial for efficient and accurate codon recognition at the ribosomal A-site. By restricting the conformational flexibility of the wobble base, mnm⁵s²U ensures proper base pairing with the corresponding codons on the messenger RNA (mRNA), thereby enhancing translational efficiency and accuracy. nih.gov Deficiency of the modification leads to decreased codon-anticodon affinity, which slows down translation and can lead to errors. nih.gov
Phenotypic Consequences of mnm⁵s²U Deficiency or Aberrations
The absence or incorrect formation of the mnm⁵s²U modification has significant and wide-ranging consequences for the cell, stemming from its fundamental role in protein synthesis.
Translational Defects and Reduced Efficiency
A primary consequence of mnm⁵s²U deficiency is a significant reduction in translational efficiency. nih.gov This is a direct result of the weakened codon-anticodon interaction. nih.gov In bacteria, mutations in genes responsible for the mnm⁵s²U biosynthetic pathway, such as mnmE, lead to a reduction in the translational chain elongation rate. For example, one study noted a decrease from 16 to 11 amino acids per second in a mutant strain. nih.gov This slowdown is often accompanied by reduced cellular growth rates, particularly in nutrient-rich media where rapid protein synthesis is required. nih.gov The deficiency of the modification can also alter decoding preferences, for instance, between NNA and NNG codons, leading to codon-specific translational defects. nih.gov
Induced Translational Frameshifts
One of the most severe errors in translation is ribosomal frameshifting, where the ribosome shifts its reading frame on the mRNA. The mnm⁵s²U modification plays a crucial role in preventing such errors. nih.gov Its deficiency can induce frameshifting events. nih.gov
A study on E. coli demonstrated that mutations in the mnmE gene, which is involved in mnm⁵s²U synthesis, caused an unusual +2 ribosomal frameshift. nih.gov The proposed mechanism involves a cascade of events:
Hypomodification: The tRNA lacks the complete mnm⁵s²U modification.
Weakened P-site binding: This leads to decreased codon-anticodon affinity for the tRNA at the ribosomal P-site.
Ribosomal Pausing: The presence of a rare, slowly-translated codon in the A-site causes the ribosome to pause.
Slippage: The combination of weak P-site binding and pausing allows the tRNA to slip on a repetitive mRNA sequence, resulting in a frameshift. nih.gov
| Factor in Frameshifting | Description | Reference |
| Genetic Mutation | Mutation in mnmE gene, preventing proper mnm⁵s²U synthesis. | nih.gov |
| Biochemical Defect | Hypomodified tRNA with decreased codon-anticodon affinity. | nih.gov |
| Ribosomal State | Weakened tRNA binding at P-site, pausing due to rare codon at A-site. | nih.gov |
| Outcome | +2 Ribosomal Frameshift. | nih.gov |
Pleiotropic Phenotypes and Synthetic Lethality in Model Organisms
A more extreme consequence is synthetic lethality. This genetic interaction occurs when the combination of two non-lethal mutations results in cell death. nih.govnumberanalytics.com The biosynthetic pathway of mnm⁵s²U provides a clear example. In yeast, the modification mcm⁵s²U (a close relative of mnm⁵s²U) is synthesized in steps involving proteins from the ELP and TUC gene families. While deleting either the ELP3 gene (preventing the mcm⁵ side chain formation) or the TUC1 gene (preventing the s² group addition) is not lethal, deleting both genes simultaneously is. nih.gov The complete absence of both modifications on the wobble uridine is lethal to the cell, demonstrating the essential and synergistic role these modifications play in maintaining translational fidelity and cell viability. nih.gov
Biosynthesis of Mnm⁵s²u: Pathways and Intermediates
Overview of the mnm⁵s²U Biosynthetic Pathway
The biosynthesis of mnm⁵s²U is a multi-step process that can be broadly divided into two major stages: the thiolation of the C2 position of the uridine (B1682114) base and the addition of a side chain at the C5 position. The initial step involves the conversion of uridine to 2-thiouridine (B16713) (s²U). Following this, the C5 position is modified to create either 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U) or 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U). In some bacteria, cmnm⁵s²U can be further converted to mnm⁵s²U. gist.ac.kr
Initial Thiolation Step to 2-Thiouridine (s²U)
The introduction of a sulfur atom at the C2 position of uridine is a critical first step in the biosynthesis of mnm⁵s²U. This reaction is catalyzed by a dedicated set of enzymes that mobilize sulfur from a donor molecule and transfer it to the tRNA substrate.
The primary sulfur donor for 2-thiouridine synthesis is the amino acid L-cysteine. The enzyme cysteine desulfurase, IscS, plays a pivotal role in this process by catalyzing the removal of sulfur from L-cysteine. researchgate.netnih.govacs.org This sulfur is then transferred to IscS to form a persulfide intermediate. acs.org
The key enzyme responsible for the subsequent sulfur transfer to the tRNA is thiouridylase, MnmA. researchgate.netasm.org MnmA specifically recognizes the target tRNAs (tRNALys, tRNAGlu, and tRNAGln) and, in an ATP-dependent reaction, catalyzes the formation of the 2-thiouridine modification. nih.govacs.org In vitro reconstitution experiments have demonstrated that MnmA and IscS are the minimal components required for the synthesis of s²U. researchgate.netnih.govacs.org
In Escherichia coli and some other bacteria, the transfer of sulfur from IscS to MnmA is not direct but is facilitated by a complex sulfur-relay system composed of the Tus proteins (TusA, TusB, TusC, TusD, and TusE). nih.govresearchgate.netnih.gov This multi-protein system acts as a cascade to efficiently shuttle the sulfur from IscS to MnmA. nih.gov TusA first interacts with IscS to accept the sulfur. The sulfur is then relayed through the TusBCD complex to TusE, which ultimately donates the sulfur to MnmA for the thiolation of the uridine residue. asm.orgnih.gov The presence of these Tus proteins has been shown to significantly enhance the efficiency of tRNA thiolation in vitro. asm.org
Table 1: Key Proteins in the 2-Thiouridine (s²U) Biosynthesis Pathway
| Protein | Function | Organism Example |
| IscS | Cysteine desulfurase; mobilizes sulfur from L-cysteine. | Escherichia coli |
| MnmA | Thiouridylase; catalyzes the transfer of sulfur to uridine in tRNA. | Escherichia coli |
| TusA | Sulfur transfer protein; accepts sulfur from IscS. | Escherichia coli |
| TusBCD | Sulfur relay complex; facilitates sulfur transfer from TusA to TusE. | Escherichia coli |
| TusE | Sulfur transfer protein; donates sulfur to MnmA. | Escherichia coli |
Formation of 5-Aminomethyl and 5-Carboxymethylaminomethyl Uridine Derivatives (nm⁵U/nm⁵s²U and cmnm⁵U/cmnm⁵s²U)
Following the initial thiolation at the C2 position, the C5 position of the uridine (or 2-thiouridine) is modified by the addition of a side chain. This modification is crucial for the proper decoding function of the tRNA.
The formation of the 5-aminomethyl (nm⁵) and 5-carboxymethylaminomethyl (cmnm⁵) groups is catalyzed by the MnmE-MnmG protein complex. nih.govoup.combiorxiv.orgnih.gov MnmE is a GTPase that belongs to the G-protein superfamily, while MnmG is an FAD-dependent oxidoreductase. asm.org These two proteins form a functional complex, which can exist in α₂β₂ or α₄β₂ oligomeric states, to carry out the modification reaction. nih.govoup.combiorxiv.org The MnmE-MnmG complex utilizes methylenetetrahydrofolate (CH₂-THF) as a one-carbon donor. nih.gov
The MnmE-MnmG complex exhibits versatility in its substrate usage, leading to the formation of two different side chains at the C5 position. asm.orgnih.gov
Ammonium (B1175870) Utilization: In the presence of ammonium, the MnmE-MnmG complex catalyzes the formation of a 5-aminomethyl (nm⁵) group, resulting in the synthesis of 5-aminomethyluridine (B12866518) (nm⁵U) or 5-aminomethyl-2-thiouridine (nm⁵s²U). asm.orgresearchgate.net
Glycine (B1666218) Utilization: When glycine is available, the complex incorporates it to form a 5-carboxymethylaminomethyl (cmnm⁵) group. nih.govoup.combiorxiv.orgnih.gov This leads to the production of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) or 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U). asm.orggist.ac.kr
The choice between ammonium and glycine as a substrate can depend on the specific tRNA and the metabolic state of the cell. diva-portal.org In E. coli, the cmnm⁵s²U modification can be further processed by the enzyme MnmC to yield mnm⁵s²U. gist.ac.kroup.com
Table 2: MnmE-MnmG Complex and C5 Modification
| Substrate | Product of C5 Modification | Resulting Nucleoside (with thiolation) |
| Ammonium | 5-aminomethyl (nm⁵) | 5-aminomethyl-2-thiouridine (nm⁵s²U) |
| Glycine | 5-carboxymethylaminomethyl (cmnm⁵) | 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) |
Enzymology of Mnm⁵s²u Modification
MnmC Enzyme Activities
In many Gram-negative bacteria, the final two steps in the biosynthesis of mnm⁵s²U are catalyzed by a single bifunctional enzyme, MnmC. nih.govresearchgate.net This enzyme possesses two distinct catalytic domains, each responsible for a specific reaction in the modification pathway. nih.govoup.com The activities of these two domains are kinetically coordinated to ensure the efficient conversion of the precursor, 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U), to the final product, mnm⁵s²U, while minimizing the accumulation of the intermediate, 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U). nih.govnih.gov
The C-terminal domain of MnmC, often referred to as MnmC(o) or MnmC1, functions as a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase. nih.govoup.comresearchgate.net This domain catalyzes the conversion of cmnm⁵s²U to nm⁵s²U. researchgate.net This reaction involves the oxidative decarboxylation of the carboxymethyl group attached to the amino group at the C5 position of the uridine (B1682114) ring. nih.govresearchgate.net In the absence of its second cofactor, S-adenosyl-L-methionine (SAM), the MnmC enzyme will only perform this first reaction, leading to the accumulation of the nm⁵s²U intermediate. researchgate.net
The N-terminal domain of MnmC, known as MnmC(m) or MnmC2, harbors S-adenosyl-L-methionine (SAM)-dependent methyltransferase activity. nih.govoup.com This domain is responsible for the final step in the biosynthesis of mnm⁵s²U, which is the methylation of the nm⁵s²U intermediate. researchgate.net The MnmC(m) domain utilizes SAM as a methyl group donor to transfer a methyl group to the amino group of nm⁵s²U, thereby forming mnm⁵s²U. nih.govresearchgate.net Kinetic studies have revealed that the second reaction step, the methylation of nm⁵s²U, occurs at a similar or faster rate than the first step, ensuring the efficient production of the fully modified mnm⁵s²U nucleoside. nih.gov
| MnmC Domain | Cofactor | Substrate | Product | Function |
| MnmC(o) | FAD | cmnm⁵s²U | nm⁵s²U | Oxidative decarboxylation |
| MnmC(m) | SAM | nm⁵s²U | mnm⁵s²U | Methylation |
MnmM Enzyme Activities and Specificity
While MnmC is responsible for the final steps of mnm⁵s²U synthesis in organisms like E. coli, many Gram-positive bacteria and plants lack an MnmC ortholog. In these organisms, a different enzyme, MnmM (formerly known as YtqB), performs the final methylation step. nih.govoup.com
MnmM functions as a methyltransferase that specifically converts nm⁵s²U to mnm⁵s²U using SAM as the methyl donor. nih.govoup.com X-ray crystal structures of MnmM in complex with the anticodon stem-loop (ASL) of tRNA have provided significant insights into its catalytic mechanism. oup.com The binding of the tRNA substrate induces conformational changes in both the enzyme and the tRNA, positioning the nm⁵s²U34 for catalysis. oup.com This induced-fit mechanism is a common feature among nucleic acid-modifying enzymes, ensuring high fidelity and efficiency.
The specificity of MnmM for its tRNA substrates is determined by a key structural motif within the anticodon loop. nih.govoup.com Structural and biochemical studies have identified the U33-nm⁵s²U34-U35 sequence as a crucial determinant for MnmM recognition and binding. nih.govoup.com The enzyme makes specific contacts with the bases and the phosphate (B84403) backbone of this motif, ensuring that only tRNAs containing this sequence are methylated. This high degree of specificity is essential for maintaining the integrity of the genetic code and ensuring proper protein synthesis.
| Enzyme | Organism Type | Function | Key Specificity Determinant |
| MnmC | Gram-negative bacteria (e.g., E. coli) | Bifunctional: Converts cmnm⁵s²U to nm⁵s²U and then to mnm⁵s²U | Overall tRNA structure |
| MnmM | Gram-positive bacteria, Plants | Methyltransferase: Converts nm⁵s²U to mnm⁵s²U | U33-nm⁵s²U34-U35 motif in tRNA |
Characterization of MnmE and MnmG Complexes
The initial step in the formation of the C5 modification of uridine is catalyzed by a complex of two proteins, MnmE and MnmG. nih.gov These proteins are highly conserved across bacteria and eukaryotes. nih.gov MnmE is a G protein that binds and hydrolyzes GTP, a process that is activated by its dimerization. nih.govresearchgate.net MnmG is a FAD-binding protein. acs.org
In E. coli, MnmE and MnmG form a functional α2β2 heterotetrameric complex. nih.govoup.com This MnmEG complex is responsible for adding either an aminomethyl (nm) group or a carboxymethylaminomethyl (cmnm) group to the C5 position of U34. oup.comnih.gov The choice between these two groups depends on the substrate utilized, with ammonium (B1175870) leading to the formation of nm⁵U and glycine (B1666218) leading to cmnm⁵U. oup.comnih.gov The reaction requires GTP, FAD, and a tetrahydrofolate derivative. nih.govacs.org Small-angle X-ray scattering (SAXS) studies have shown that in the absence of nucleotides, MnmE and MnmG form an asymmetric α2β2 complex. nih.govresearchgate.net Interestingly, the binding of GTP promotes further oligomerization to an α4β2 complex, and this transition is reversible and linked to GTP hydrolysis. nih.govresearchgate.net This dynamic change in the complex's structure is believed to be an integral part of the tRNA modification reaction cycle. nih.gov
Cofactor Requirements and Reaction Mechanisms of Modifying Enzymes
The biosynthesis of 5-(methylaminomethyl)-2-thiouridine (mnm⁵s²U) is a complex, multi-step process orchestrated by a series of enzymes, each with specific cofactor requirements and intricate reaction mechanisms. The primary enzymes involved in the formation of the methylaminomethyl group at the C5 position of uridine are the MnmE/MnmG complex and the bifunctional enzyme MnmC in Gram-negative bacteria, with alternative enzymes found in other organisms.
MnmE/MnmG Complex: The Initial Modification
The initial step in the formation of the mnm⁵ side chain is the conversion of a wobble uridine (U34) in tRNA to 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U). This reaction is catalyzed by the heterotetrameric MnmE/MnmG complex. oup.com The activity of this complex is dependent on several cofactors and substrates. nih.govresearchgate.net
MnmE is a GTPase that binds to tetrahydrofolate (THF) derivatives, while MnmG is an oxidoreductase that utilizes flavin adenine dinucleotide (FAD). researchgate.netnih.gov The complete modification reaction requires GTP, FAD, NADH, and N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-THF), with glycine serving as the source of the carboxymethylamino moiety. nih.govresearchgate.netresearchgate.net The hydrolysis of GTP by MnmE is thought to drive conformational changes within the MnmE/MnmG complex, which are essential for the tRNA modification to proceed. oup.com
The proposed reaction mechanism for the MnmE/MnmG complex involves several key steps. acs.org Initially, the FAD cofactor bound to MnmG is reduced to FADH₂ by NADH. acs.orgnih.gov This reduced flavin then reacts with CH₂-THF, which is bound to MnmE, to form a flavin-iminium intermediate (FADH[N⁵=CH₂]⁺). acs.org This electrophilic intermediate is then transferred to the C5 position of the uridine base. acs.org Subsequently, a nucleophilic attack by glycine on the methylene-uridine intermediate leads to the formation of the cmnm⁵U product. nih.gov In some instances, ammonium can substitute for glycine, leading to the direct formation of 5-aminomethyluridine (B12866518) (nm⁵U). nih.govresearchgate.net
Table 1: Cofactors and Substrates for the MnmE/MnmG Complex
| Component | Enzyme Binding | Role in Reaction |
| GTP | MnmE | Provides energy through hydrolysis for conformational changes. oup.com |
| FAD | MnmG | Acts as a redox cofactor, forming FADH₂. researchgate.netacs.org |
| NADH | MnmG | Reduces FAD to FADH₂. nih.govacs.org |
| CH₂-THF | MnmE | Donates the one-carbon methylene (B1212753) group. researchgate.netresearchgate.net |
| Glycine | MnmE/MnmG Complex | Provides the carboxymethylamino moiety. researchgate.netnih.gov |
| Ammonium | MnmE/MnmG Complex | Can act as an alternative substrate to form nm⁵U directly. researchgate.net |
MnmC: A Bifunctional Enzyme for Final Maturation
In Gram-negative bacteria such as Escherichia coli, the cmnm⁵U intermediate is further processed by the bifunctional enzyme MnmC to yield mnm⁵U. nih.gov MnmC possesses two distinct catalytic domains that carry out the final two steps of the biosynthesis. researchgate.netnih.gov
The C-terminal domain, known as MnmC1 or MnmC(o), is an FAD-dependent oxidoreductase. nih.govnih.gov It catalyzes the oxidative decarboxylation of the carboxymethyl group from cmnm⁵U. nih.gov The reaction proceeds through the FAD-dependent oxidation of the Cα-N bond, forming an imine intermediate which is then hydrolyzed to release glycine and yield 5-aminomethyluridine (nm⁵U). nih.gov
The N-terminal domain, referred to as MnmC2 or MnmC(m), is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. researchgate.netnih.gov This domain catalyzes the final step, which is the methylation of the amino group of nm⁵U to form the final product, mnm⁵U. researchgate.netnih.gov SAM serves as the methyl group donor in this reaction. researchgate.net
Table 2: Cofactor Requirements and Functions of MnmC Domains
| Enzyme Domain | Cofactor/Substrate | Function |
| MnmC1 (MnmC(o)) | FAD | Oxidative cleavage of the carboxymethyl group from cmnm⁵(s²)U. researchgate.netnih.gov |
| MnmC2 (MnmC(m)) | S-adenosyl-L-methionine (SAM) | Methylation of nm⁵(s²)U to form mnm⁵(s²)U. researchgate.netnih.gov |
Alternative Enzymes in Other Organisms
While the MnmE/MnmG complex is highly conserved, the subsequent modification steps can differ in other organisms. nih.gov In many Gram-positive bacteria and plants, an ortholog of MnmC is absent. oup.comnih.gov In Bacillus subtilis, for instance, the methylation of nm⁵s²U to mnm⁵s²U is carried out by a different methyltransferase called MnmM (formerly YtqB). oup.comnih.gov MnmM is a SAM-dependent methyltransferase, fulfilling a role analogous to the MnmC2 domain of E. coli's MnmC. nih.govoup.com The enzyme responsible for the conversion of cmnm⁵s²U to nm⁵s²U in these organisms is the focus of ongoing research. nih.govnih.gov
Structural Biology of Mnm⁵s²u Modified Trna and Modifying Enzymes
Conformational Analysis of mnm⁵s²U in the Transfer RNA Anticodon Loop
The presence of the mnm⁵s²U modification at the wobble position of the tRNA anticodon loop has profound effects on its local conformation, which are essential for its decoding properties. Nuclear Magnetic Resonance (NMR) spectroscopy and other biophysical techniques have been instrumental in elucidating these structural details.
Studies on Escherichia coli tRNALys have shown that the mnm⁵s²U34 modification, in concert with other modifications like N6-threonylcarbamoyladenosine (t⁶A) at position 37, helps to remodel the anticodon loop from a flexible, non-canonical state to a more rigid, canonical conformation. acs.orgnih.gov This structural transition is vital for the proper presentation of the anticodon for codon recognition on the ribosome. The mnm⁵s²U modification contributes to this stabilization through enhanced stacking interactions within the anticodon loop. acs.org The 2-thio group (s²) restricts the C3'-endo sugar pucker, which favors a U-turn motif characteristic of canonical anticodon loops, while the 5-methylaminomethyl (mnm⁵) group can engage in specific interactions that further stabilize the loop architecture.
High-Resolution Structural Studies of mnm⁵s²U-containing Transfer RNAs
High-resolution techniques, primarily X-ray crystallography, have provided detailed atomic-level views of tRNA anticodon stem-loops (ASLs) containing mnm⁵s²U. These studies have confirmed the role of this modification in pre-structuring the anticodon loop for optimal codon binding. The structural data reveals that the bulky and polar mnm⁵s²U modification helps to maintain the canonical U-turn structure of the anticodon loop, which is crucial for positioning the anticodon nucleotides for interaction with the mRNA codon in the ribosomal A-site.
The presence of the 2-thio group is a major contributor to restricting the wobble capabilities of U34, primarily by preventing mispairing with U and C at the third codon position. asm.org Concurrently, the mnm⁵ side chain enhances pairing with G-ending codons. asm.org The combination of these effects ensures high fidelity during the translation process.
Structural Insights into Enzyme-Transfer RNA Interactions
The biosynthesis of mnm⁵s²U is a complex, multi-step process involving a cascade of enzymes. Understanding the structural basis of how these enzymes recognize and modify their tRNA substrates is key to deciphering the intricacies of this modification pathway.
X-ray Crystallography of Modifying Enzymes (e.g., MnmM) in Complex with Transfer RNA Anticodon Stem Loop
In many Gram-positive bacteria and plants, the final step in mnm⁵s²U biosynthesis—the methylation of 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U)—is catalyzed by the methyltransferase MnmM. oup.com X-ray crystal structures of MnmM from Staphylococcus aureus and Bacillus subtilis have been solved in complex with the anticodon stem-loop (ASL) of tRNAGln. oup.com These structures provide invaluable insights into the molecular basis of substrate recognition.
The crystal structures reveal that MnmM specifically recognizes a key determinant within the anticodon loop: the U33-nm⁵s²U34-U35 sequence. oup.com The enzyme makes extensive contacts with the phosphate (B84403) backbone and the bases of this trinucleotide sequence, ensuring the precise positioning of the nm⁵s²U34 substrate in the active site for methylation. The binding of the ASL induces a conformational change in MnmM, enclosing the substrate and bringing it into proximity with the methyl donor, S-adenosyl-L-methionine (SAM).
| PDB ID | Protein | Organism | Ligand(s) | Resolution (Å) |
| 8H1A | saMnmM | Staphylococcus aureus | Apo | 1.17 |
| 8H27 | saMnmM | Staphylococcus aureus | SAM | - |
| 8H1B | saMnmM | Staphylococcus aureus | SAM, ASL of tRNAGln | 2.90 |
Table generated from data in reference oup.com
Mechanistic Implications from Enzyme-Substrate Co-structures
The co-crystal structures of MnmM with its tRNA substrate and the cofactor SAM (or its product, S-adenosyl-L-homocysteine, SAH) have significant mechanistic implications. The structures clearly show how the enzyme positions the nm⁵ group of the substrate adjacent to the methyl group of SAM, facilitating a direct methyl transfer. The active site architecture precludes the binding of tRNAs that lack the nm⁵s²U modification or have alterations in the U33-U35 recognition motif, thus ensuring high substrate specificity.
In Gram-negative bacteria like E. coli, the final two steps of mnm⁵s²U synthesis are carried out by the bifunctional enzyme MnmC. nih.gov This enzyme first catalyzes the FAD-dependent oxidative deamination of carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) to nm⁵s²U, which is then methylated using SAM. nih.gov While a co-crystal structure of MnmC with a full tRNA substrate is not yet available, structural studies of the individual domains and related enzymes provide valuable mechanistic clues. The MnmC1 domain, responsible for the oxidation step, is thought to have evolved from glycine (B1666218) oxidase, while the MnmC2 domain possesses a canonical SAM-dependent methyltransferase fold. nih.gov
Furthermore, the initial steps of the pathway, catalyzed by the MnmE and MnmG proteins, are also under intense structural investigation. nih.govgenesilico.plbiorxiv.org Cryo-electron microscopy (cryo-EM) structures of the MnmE-MnmG complex have revealed large conformational changes upon complex formation, suggesting a dynamic mechanism for substrate binding and catalysis. biorxiv.orgresearchgate.net These studies are beginning to unravel how this complex machinery coordinates the use of multiple substrates and cofactors, including GTP, FAD, NADH, and glycine, to modify the wobble uridine (B1682114). nih.govbiorxiv.org
Genetic and Evolutionary Aspects of Mnm⁵s²u Modification
Evolutionary Conservation and Distribution of mnm⁵s²U Across Domains of Life
The post-transcriptional modification of tRNA at the wobble position is a universal process observed in all domains of life. nih.govbiorxiv.org In bacteria, tRNAs that decode split codon boxes, such as those for Glutamic acid, Glutamine, and Lysine, often contain mnm⁵s²U or its derivatives. nih.govnih.gov This modification is also present in the tRNAs of archaea and in the organelles of eukaryotes, highlighting its ancient origins and fundamental importance. nih.govresearchgate.net Specifically, in eukaryotic cytoplasm, a related modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), is found. nih.govbiorxiv.orgresearchgate.net The widespread presence of these 2-thiouridine (B16713) derivatives underscores their conserved role in ensuring proper mRNA decoding and translational fidelity. nih.govbiorxiv.orgnih.govresearchgate.net
While the core structure of the modification is conserved, its distribution is not entirely uniform. For instance, the mnm⁵s²U modification is absent in Mycoplasma. nih.govresearchgate.net The conservation of the underlying biosynthetic pathways, however, points to a strong selective pressure to maintain this modification.
Comparative Genomics of mnm⁵s²U Biosynthetic Genes
Comparative genomic analyses have been instrumental in identifying the genes involved in the complex mnm⁵s²U biosynthetic pathway. nih.govnih.gov These studies have revealed both conserved core machinery and instances of non-orthologous gene displacement, where different enzymes have evolved to perform the same function in different lineages. nih.govnih.gov
The biosynthesis of the mnm⁵ group in Escherichia coli involves the MnmE and MnmG (GidA) proteins, which form a complex to catalyze the initial steps. nih.govnih.gov The final two steps, the conversion of cmnm⁵s²U to nm⁵s²U and its subsequent methylation to mnm⁵s²U, are carried out by the bifunctional enzyme MnmC. researchgate.netoup.com
A striking finding from comparative genomics is the absence of MnmC orthologs in the genomes of Gram-positive bacteria and plants, despite the confirmed presence of the mnm⁵s²U modification in their tRNAs. nih.govresearchgate.netoup.comresearchgate.net This observation strongly suggested the existence of alternative biosynthetic routes in these organisms. nih.govnih.gov
Genomic analysis of 968 bacterial genomes revealed that while the genes for the initial steps of the pathway (MnmA, MnmE, and MnmG) are widely distributed, the distribution of MnmC is patchy. nih.gov This led researchers to search for other enzymes that could fulfill the roles of the MnmC1 (demethylase) and MnmC2 (methyltransferase) domains of MnmC. nih.govresearchgate.net
The absence of MnmC in certain lineages is a classic example of convergent evolution, where unrelated enzymes have been recruited to perform similar biochemical functions. In many Gram-positive bacteria, such as Bacillus subtilis and Streptococcus mutans, a radical SAM superfamily protein, YtqA (renamed MnmL), and a methyltransferase, MnmM (formerly YtqB), have been identified as the functional replacements for MnmC. nih.govnih.govresearchgate.net
MnmL is involved in the synthesis of nm⁵s²U, and MnmM then catalyzes the final methylation step to produce mnm⁵s²U. nih.govnih.govresearchgate.net This MnmLM pathway is widespread among bacteria, with some phyla relying exclusively on these two enzymes. nih.govnih.gov The formation of s²U34 in tRNA is another instance of convergent evolution, where the yeast Tuc1p protein, which is more similar to the bacterial TtcA (thiolates C32), is responsible for the thiolation of U34, a role performed by MnmA in bacteria. nih.govresearchgate.net
Genetic Studies of mnm⁵s²U Deficiencies
Genetic studies, particularly the characterization of mutant strains and complementation experiments, have been crucial in dissecting the mnm⁵s²U biosynthetic pathway and understanding the functional consequences of its absence.
Early genetic studies in Escherichia coli identified mutants, such as asuE mutants, that were deficient in the synthesis of mnm⁵s²U. researchgate.net These mutants exhibited specific translational defects, providing the initial link between this tRNA modification and the fidelity of protein synthesis.
More recent studies involving the targeted deletion of genes in the mnm⁵s²U pathway have provided more precise insights. For example, in E. coli, deletion of mnmC leads to the accumulation of the intermediate cmnm⁵s²U and a complete lack of mnm⁵s²U. nih.govbiorxiv.org In Bacillus subtilis, a ΔytqA mutant accumulates nm⁵s²U, confirming the role of YtqA (MnmL) in the pathway. nih.gov Interestingly, in some bacteria like Streptococcus pneumoniae, the accumulation of the intermediate cmnm⁵s²U appears to be sufficient for normal function, as strains lacking the final mnm⁵s²U modification show no obvious growth defects. nih.govasm.org
Gene complementation experiments have been a powerful tool to confirm the function of newly identified genes in the mnm⁵s²U pathway. For instance, co-expression of B. subtilis YtqA (MnmL) and MnmM in an E. coli ΔmnmC mutant was able to partially restore the synthesis of mnm⁵s²U, confirming their involvement in a pathway analogous to that of MnmC. nih.govbiorxiv.org Similarly, expressing B. subtilis MnmM alone in the E. coli ΔmnmC strain resulted in low levels of mnm⁵s²U formation. nih.govbiorxiv.org These experiments provide strong evidence for the functional interchangeability of these evolutionarily distinct enzymes. nih.govresearchgate.netoup.comnih.gov
Future Directions and Research Perspectives
Elucidation of Undiscovered Modifying Enzymes in Various Organisms
The biosynthetic pathway of mnm⁵s²U has been extensively studied in Gram-negative bacteria like Escherichia coli, where it involves the MnmE-MnmG complex and the bifunctional enzyme MnmC. oup.comnih.govresearchgate.net However, the enzymatic machinery responsible for this modification is not universally conserved.
Recent research has identified a novel methyltransferase, MnmM (previously known as YtqB), in Gram-positive bacteria such as Bacillus subtilis and in plants. oup.comnih.govresearchgate.netnih.gov This enzyme catalyzes the final step of the pathway, converting 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U) to mnm⁵s²U. oup.comnih.gov Despite this discovery, a key enzyme in this alternative pathway remains elusive. The enzyme with MnmC(o)-like activity, which is responsible for converting 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) to nm⁵s²U, has not yet been identified in organisms that possess MnmM but lack MnmC. nih.gov The search for this missing enzyme is an active and critical area of investigation. nih.gov Furthermore, the diversity of biosynthetic routes, with some pathways predicted through genomic analysis but not yet experimentally validated, suggests that other novel enzymes involved in mnm⁵s²U synthesis await discovery in different branches of life. researchgate.net
| Organism Type | Step 1: cmnm⁵(s²)U Formation | Step 2: nm⁵(s²)U Formation | Step 3: mnm⁵(s²)U Formation |
|---|---|---|---|
| Gram-Negative Bacteria (e.g., E. coli) | MnmE + MnmG | MnmC (oxidase domain) | MnmC (methyltransferase domain) |
| Gram-Positive Bacteria (e.g., B. subtilis) & Plants | MnmE + MnmG | Unknown Enzyme | MnmM |
Deeper Understanding of mnm⁵s²U-Mediated Conformational Dynamics in Translation
The presence of mnm⁵s²U at the wobble position (U34) of the tRNA anticodon is known to induce significant conformational changes that stabilize the anticodon stem-loop (ASL). oup.comnih.gov This stabilization is crucial for proper codon recognition and interaction with the ribosome. oup.com Nuclear Magnetic Resonance (NMR) studies have shown that mnm⁵s²U, often in conjunction with other modifications like N⁶-threonylcarbamoyladenosine (t⁶A), remodels the anticodon loop into a canonical, stacked structure essential for binding to the ribosomal A-site. nih.govembopress.org
Investigation of Environmental and Stress Response Regulation of mnm⁵s²U Modification
There is growing evidence that tRNA modifications are not static but are dynamically regulated in response to environmental cues and cellular stress. nih.govnih.govmdpi.com This dynamic regulation allows cells to fine-tune translation to adapt to changing conditions. nih.gov The mnm⁵s²U modification appears to be a key player in these stress response pathways.
Studies have shown that the 2-thio group is particularly sensitive to oxidative stress. In eukaryotic cells, exposure to oxidizing agents like hydrogen peroxide can lead to the desulfurization of the related wobble modification mcm⁵s²U, converting it into other nucleosides. mdpi.compreprints.orgnih.gov This damage can impair the tRNA's function and disrupt the fidelity of translation. mdpi.comnih.gov Additionally, research in B. subtilis has directly linked the availability of sulfur in the environment to the level of mnm⁵s²U modification, demonstrating a clear connection between nutrient levels and the tRNA modification status. asm.org Future investigations should aim to identify the full spectrum of environmental and cellular stressors that influence mnm⁵s²U levels and to uncover the specific regulatory networks that control its synthesis and degradation under these conditions.
| Stressor/Condition | Organism Studied | Observed Effect | Reference |
|---|---|---|---|
| Oxidative Stress (e.g., H₂O₂) | Yeast, Human Cells | Desulfurization of the related mcm⁵s²U modification | mdpi.comnih.gov |
| Sulfur Availability | Bacillus subtilis | Accumulation of mnm⁵s²U is dependent on sulfur concentration in the medium | asm.org |
Exploration of Interplay with Other Transfer RNA Modifications
Transfer RNA molecules are hotspots for chemical modifications, and these modifications often work in concert. nih.gov A complex interplay, or "crosstalk," exists where the presence of one modification can influence the introduction or function of another, sometimes in a hierarchical order. nih.govnih.govoup.com
The function of mnm⁵s²U is a clear example of this cooperativity. In the anticodon loop of E. coli tRNALys, mnm⁵s²U at position 34 works together with t⁶A at position 37 to properly structure the loop for efficient and accurate decoding. nih.gov The absence of one modification can have cascading effects on the tRNA's structure and function. nih.gov As the lack of specific modifications in the anticodon loop can lead to disrupted protein homeostasis and diminished stress responses, understanding these interdependencies is crucial. nih.gov Future research, aided by emerging single-read sequencing technologies, can now begin to map the comprehensive network of interactions between mnm⁵s²U and other modifications across the entire tRNA molecule, revealing how the "tRNA modificome" is collectively regulated. oup.com
Advanced Computational Modeling of mnm⁵s²U and its Biological Interactions
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying the structural and dynamic effects of tRNA modifications. Given that mnm⁵s²U imposes significant conformational rigidity on the anticodon loop, it is an excellent candidate for in-depth computational analysis. oup.comnih.gov
Future modeling studies can build upon existing structural data from NMR and X-ray crystallography to simulate the behavior of the mnm⁵s²U-modified anticodon loop with atomic-level detail. oup.comnih.gov Such simulations can provide insights into how this modification restricts wobble base pairing, stabilizes the interaction with specific mRNA codons in the ribosomal A-site, and contributes to maintaining the translational reading frame. By modeling the modified tRNA in complex with the ribosome, researchers can gain a more dynamic picture of the decoding process than is possible with static structural methods alone. These computational approaches will be invaluable for generating and testing hypotheses about the precise physicochemical mechanisms underlying the function of mnm⁵s²U.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(methylaminomethyl)-2-thiouridine, and how do reaction conditions influence yield and purity?
- The compound is synthesized via nucleophilic substitution of 5-pivaloyloxymethyl-2-thiouridine with methylamine derivatives. Key steps include protecting group strategies (e.g., pivaloyloxymethyl) and phosphoramidite chemistry for site-specific incorporation into RNA . Optimal conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side reactions like oxidation of the thiol group. Yields typically range from 72%–78%, with purity confirmed by H/C NMR and HRMS .
Q. How can researchers validate the structural integrity of this compound in synthesized RNA sequences?
- Use LC/MS with RNase T1 mapping to isolate anticodon-containing tRNA fragments and detect modifications. For example, the fragment CUmcm5s2UUCACCGp (MW 2918.344) confirms the presence of the modification in tRNA . APM/northern blotting is also employed to assess thiolation status, as thiolated RNAs exhibit altered electrophoretic mobility .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- Mass spectrometry (MS) with multiple reaction monitoring (MRM) detects the proton adduct (MH; m/z 333) and base fragment (BH; m/z 201). Chromatographic separation (e.g., reverse-phase HPLC) resolves modified nucleosides from unmodified counterparts .
Advanced Research Questions
Q. How does the 5-(methylaminomethyl) substituent influence the hydrogen-bonding capacity and conformational dynamics of 2-thiouridine in tRNA anticodon loops?
- The methylaminomethyl group lowers the pKa of the N3 proton (to ~1.63), stabilizing the enol tautomer and altering base-pairing specificity. This enhances wobble pairing with purine-rich codons (e.g., glutamate codons) while reducing frameshift errors during translation . Molecular dynamics simulations reveal that the substituent restricts sugar puckering to the C3'-endo conformation, favoring A-form RNA helices .
Q. What experimental strategies resolve contradictions in the dependency of 2-thiouridine formation on prior C5-modifications?
- While E. coli studies suggest independent 2-thiolation and C5-modification pathways, yeast ribonucleome analysis shows that 5-methoxycarbonylmethyl (mcm5) group biosynthesis (via ELP4 and TRM9) is required for efficient 2-thiolation. Use knockout strains (e.g., ΔELP4) combined with LC/MS to detect intermediates like ncm5U, which indicate stalled modification cascades .
Q. How do researchers assess the functional impact of this compound deficiency in translational fidelity?
- Employ ribosome profiling in ΔUBA4 or ΔTUM1 yeast strains to quantify frameshift errors at glutamate/lysine codons. Complement with in vitro translation assays using synthetic tRNAs with/without the modification. Deficient strains show ~30% reduced elongation rates and increased misincorporation .
Q. What are the challenges in reconstituting eukaryotic 2-thiouridine biogenesis in vitro, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
